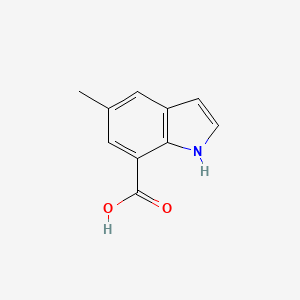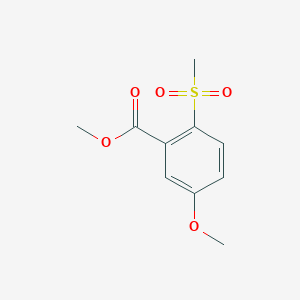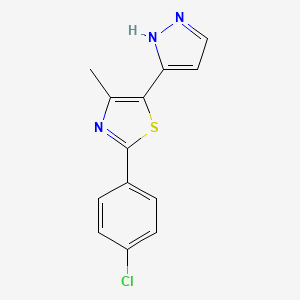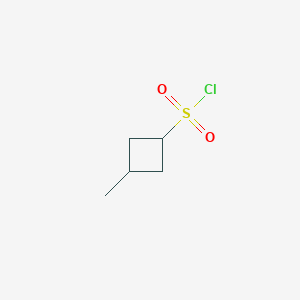
5-甲基-1H-吲哚-7-羧酸
描述
5-Methyl-1H-indole-7-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of indole derivatives, including 5-Methyl-1H-indole-7-carboxylic acid, has been a subject of interest in recent years. The Leimgruber–Batcho indole synthesis is one of the methods used for the synthesis of indole derivatives . Methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid .Molecular Structure Analysis
The molecular structure of 5-Methyl-1H-indole-7-carboxylic acid can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis
Methyl indole-5-carboxylate, a derivative of 5-Methyl-1H-indole-7-carboxylic acid, has been assessed for its efficacy as a substrate for indigoid generation . The compound has also been used in various chemical reactions, including the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, and synthesis of indirubin derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-1H-indole-7-carboxylic acid can be found in various databases. For example, the compound has a molecular weight of 175.19 .科学研究应用
Organic Synthesis Intermediates
“5-Methyl-1H-indole-7-carboxylic acid” serves as an important intermediate in organic synthesis. It is utilized in the biosynthesis of inhibitors of protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them .
Pharmaceutical Applications
This compound is used in the preparation of various pharmaceutical agents. For instance, it contributes to the synthesis of indirubin derivatives, which are compounds with potential anti-cancer properties .
Agrochemicals Production
In the agrochemical industry, “5-Methyl-1H-indole-7-carboxylic acid” is used as a raw material for creating compounds that can serve as growth regulators or pesticides .
Dyestuff Field
The compound finds application in the dyestuff field due to its chemical structure that can be easily modified to produce different colorants for various uses .
Biological Activity Studies
Indole derivatives, including “5-Methyl-1H-indole-7-carboxylic acid”, are studied for their biological activities. They show promise in treating various disorders and diseases due to their interaction with biological receptors .
Plant Hormone Research
Derivatives of indole are significant in plant biology as they relate to plant hormones like indole-3-acetic acid, which is crucial for plant growth and development .
Material Science
The structural properties of “5-Methyl-1H-indole-7-carboxylic acid” derivatives are analyzed for their potential applications in material science, particularly in the design of new materials with specific pharmacological activities .
Cross Dehydrogenative Coupling Reactions
This compound is also involved in advanced chemical reactions like cross dehydrogenative coupling, which is a type of reaction that forms a bond between two molecules through the removal of hydrogen atoms .
作用机制
Target of Action
5-Methyl-1H-indole-7-carboxylic acid, like other indole derivatives, is known to bind with high affinity to multiple receptors
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular processes . The specific interactions and changes induced by 5-Methyl-1H-indole-7-carboxylic acid would depend on its specific targets.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of 5-Methyl-1H-indole-7-carboxylic acid would depend on its specific targets and mode of action.
Action Environment
The action of 5-Methyl-1H-indole-7-carboxylic acid can be influenced by various environmental factors. For example, changes in food intake and gut microbiota can have a great impact on the metabolic concentration of indole in the intestine . Additionally, the compound’s action, efficacy, and stability could be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
安全和危害
未来方向
属性
IUPAC Name |
5-methyl-1H-indole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-7-2-3-11-9(7)8(5-6)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHXZVNMWRDXSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-indole-7-carboxylic acid | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride](/img/no-structure.png)

![2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2896637.png)

![2'-(1,3-Benzodioxol-5-yl)-7'-methoxy-1-propyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2896640.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2896642.png)
![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]pyridine](/img/structure/B2896643.png)





![1-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2896652.png)